4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the cholinergic and inflammatory pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cognition functions . Its anti-inflammatory properties are exhibited through the inhibition of NO and TNF-α, key players in the inflammatory pathway .
Pharmacokinetics
Its potent inhibitory activity against ache and significant anti-neuroinflammatory properties suggest that it may have good bioavailability .
Result of Action
The compound’s action results in neuroprotective and anti-neuroinflammatory effects. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Its anti-neuroinflammatory properties are demonstrated through the inhibition of NO and TNF-α production .
Preparation Methods
The synthesis of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of 4-methyl-2-chloropyrimidine with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), showing promise as an anti-cancer agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNFSDBEZXCWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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